2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile, such as 6(7)-amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides, involves nucleophilic substitution of halogens and demonstrates significant antiproliferative potency against various cancer cell lines (Buravchenko et al., 2020). Another approach includes a one-pot, three-component reaction in water, yielding spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitriles, showcasing the versatility in synthesizing related complex structures (Rahmati et al., 2012).
Molecular Structure Analysis
The molecular structure of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile and its derivatives is crucial for understanding their chemical reactivity and properties. Studies focusing on the synthesis and structural analysis, such as those by Yuan et al. (2017), have revealed complex frameworks, including 1D comb-like chains and 2D layer-like structures with square-shaped windows in coordination polymers based on related compounds (Yuan et al., 2017).
Chemical Reactions and Properties
The reactivity of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile towards various nucleophiles and the formation of complex heterocyclic systems have been extensively studied. For instance, the reaction with sodium azide leads to the formation of 4,5-disubstituted 2H-1,2,3-triazoles, illustrating its versatility in nucleophilic cyclizations (Tyaglivy et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for the practical application of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile derivatives. Research in this area focuses on enhancing these properties through molecular design and synthesis techniques to improve their applicability in various domains.
Chemical Properties Analysis
The chemical properties of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile derivatives, including their reactivity with different chemical agents, potential for forming coordination polymers, and ability to undergo various organic reactions, make them valuable for the development of new materials and pharmaceuticals. Studies such as those by Gholap et al. (2007) and Rahmati et al. (2012) provide insights into these properties through the synthesis and evaluation of novel compounds with significant antifungal and other biological activities (Gholap et al., 2007).
Scientific Research Applications
Synthesis of Alkaloids and Related Compounds :
- It is used for the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids (Blank & Opatz, 2011).
- It aids in synthesizing new thieno[2,3-b]quinoxaline derivatives (Mahgoub, 1991).
- It serves as a starting material for the one-pot synthesis of lamellarin U and lamellarin G trimethyl ether (Liermann & Opatz, 2008).
Applications in Dyeing and Fabric Treatment :
- Disperse dyes derived from it are used for dyeing polyester fabrics using a high-temperature dyeing method (Al-Etaibi et al., 2013).
Chemical Synthesis and Transformations :
- Its reaction with sodium azide leads to the formation of 2H-1,2,3-triazoles (Tyaglivy et al., 2013).
- It reacts with nucleophilic reagents to produce various heterocyclic systems, such as chromeno[4,3-b]pyridine (Ibrahim & El-Gohary, 2016).
Anticancer and Antimalarial Potentials :
- Derivatives exhibit high anticancer potential and hypoxia selectivity, promising for drug development (Buravchenko et al., 2020).
- It's used in synthesizing compounds with antimalarial activity against Plasmodium falciparum strains (Zarranz et al., 2005).
Optical and Electronic Material Development :
- Synthesized compounds exhibit high absorption in the UV–VIS region, useful in novel electronic and optical materials and sensors for solar cell absorption (Ali et al., 2022).
Environmental Friendly Synthesis :
- Environmentally friendly synthesis due to work-up stage being carried out in water (Festus & Craig, 2021).
Antimicrobial Activity :
- Azo pyridone disperse dyes show antimicrobial activity against various bacterial strains and yeast (Al-Etaibi et al., 2014).
Safety And Hazards
The safety and hazards of “2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” are not explicitly mentioned. However, similar compounds have been evaluated for their safety profile79.
Future Directions
The future directions for “2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” are not explicitly mentioned. However, similar compounds have shown promising results in the field of medicinal chemistry, suggesting potential future research directions47.
properties
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)12-9(14)8(13)11-6/h1-3H,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOKWKXETLTPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408316 | |
Record name | 2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile | |
CAS RN |
61875-40-9 | |
Record name | 2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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